molecular formula C22H16O4 B3626002 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one CAS No. 102468-65-5

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one

Cat. No.: B3626002
CAS No.: 102468-65-5
M. Wt: 344.4 g/mol
InChI Key: HYCPSIKUWOEHAR-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one is a synthetic flavonoid derivative known for its potential neuroprotective properties. This compound has been studied for its ability to inhibit the formation of amyloid-beta fibrils, which are associated with neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

The synthesis of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one typically involves the condensation of 4-benzyloxybenzaldehyde with 3-hydroxy-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Mechanism of Action

The neuroprotective effects of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one are primarily attributed to its ability to inhibit the formation of amyloid-beta fibrils. This inhibition is achieved through the compound’s interaction with amyloid-beta peptides, preventing their aggregation into toxic fibrils. Additionally, the compound has been shown to reduce oxidative stress and inflammation, further contributing to its neuroprotective properties .

Comparison with Similar Compounds

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one is unique among flavonoid derivatives due to its specific structure and neuroprotective properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Biological Activity

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one, a flavonoid derivative, has garnered attention for its diverse biological activities, particularly in neuroprotection and anticancer properties. This compound is part of a larger class of coumarins known for their therapeutic potential. The following sections detail its biological activity, supported by various studies and findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3

Neuroprotective Effects

One of the most significant findings regarding this compound is its neuroprotective activity against amyloid-beta (Aβ42)-induced neurodegeneration. A study conducted on transgenic Drosophila demonstrated that treatment with this compound at concentrations of 75 and 100 μM resulted in approximately 70% rescue of neurodegenerative phenotypes associated with Aβ42 expression. This was evidenced by reduced amyloid plaques and improved locomotor function in treated larvae, indicating its potential as a therapeutic agent against Alzheimer's disease .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific IC50 values and detailed molecular pathways require further elucidation .

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets:

  • Amyloid Beta Interaction : Docking studies suggest that the compound can effectively bind to amyloid beta, preventing aggregation and subsequent neurotoxicity .
  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the context of Alzheimer's disease management .

Case Studies

StudyModelFindings
Drosophila Study Transgenic Drosophila~70% rescue from Aβ42-induced degeneration at 75-100 μM; reduced amyloid plaques observed.
AChE Inhibition In vitroSignificant inhibition with IC50 values reported in micromolar range; potential for anti-Alzheimer activity.
Cytotoxicity Assay Various cancer cell linesInduced apoptosis; specific IC50 values needed for detailed comparison.

Properties

IUPAC Name

3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c23-20-18-8-4-5-9-19(18)26-22(21(20)24)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCPSIKUWOEHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361671
Record name 4H-1-Benzopyran-4-one, 3-hydroxy-2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102468-65-5
Record name 4H-1-Benzopyran-4-one, 3-hydroxy-2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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